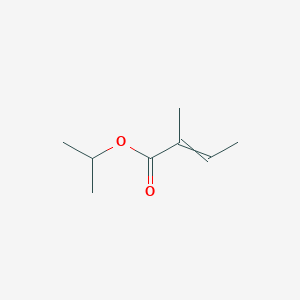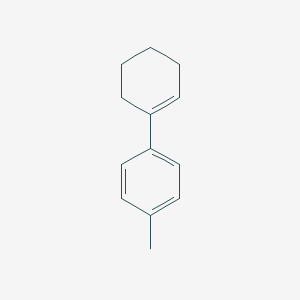
1-(4-Tolyl)-1-cyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Tolyl)-1-cyclohexene, commonly known as TC, is a colorless liquid that belongs to the family of organic compounds known as cycloalkenes. It is a versatile compound that has been widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of TC is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in various chemical reactions. TC has also been shown to undergo various chemical transformations, including hydrogenation, oxidation, and epoxidation.
生化学的および生理学的効果
TC has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a mutagen or a carcinogen. TC has also been shown to have anticonvulsant activity in animal models, indicating its potential as a therapeutic agent for neurological disorders.
実験室実験の利点と制限
TC has several advantages for use in lab experiments. It is readily available, easy to handle, and has a relatively low cost. TC is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, TC has some limitations, including its low solubility in water and its tendency to polymerize under certain conditions. These limitations can be overcome by modifying the reaction conditions and using appropriate solvents.
将来の方向性
There are several future directions for research on TC. One potential direction is to explore its potential as a therapeutic agent for neurological disorders. Another direction is to study its reactivity in various chemical reactions and its potential applications in organic synthesis. Additionally, the development of new synthetic methods for TC and its derivatives could lead to the discovery of new compounds with unique properties and potential applications.
合成法
The synthesis of TC involves the reaction of cyclohexene with p-toluenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through an elimination-addition mechanism, resulting in the formation of TC as the major product. The yield of TC can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
科学的研究の応用
TC has been widely used in scientific research due to its unique properties and potential applications. It has been used as a ligand in organometallic chemistry, as a starting material for the synthesis of various compounds, and as a probe for studying enzyme kinetics. TC has also been used as a model compound for studying the reactivity of cycloalkenes in various chemical reactions.
特性
CAS番号 |
1821-23-4 |
|---|---|
製品名 |
1-(4-Tolyl)-1-cyclohexene |
分子式 |
C13H16 |
分子量 |
172.27 g/mol |
IUPAC名 |
1-(cyclohexen-1-yl)-4-methylbenzene |
InChI |
InChI=1S/C13H16/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h5,7-10H,2-4,6H2,1H3 |
InChIキー |
YAOVYZVTIFLTSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CCCCC2 |
正規SMILES |
CC1=CC=C(C=C1)C2=CCCCC2 |
その他のCAS番号 |
1821-23-4 |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



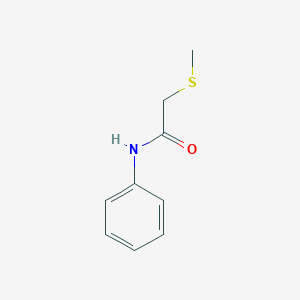
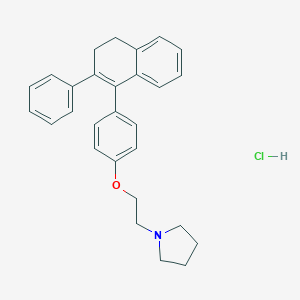

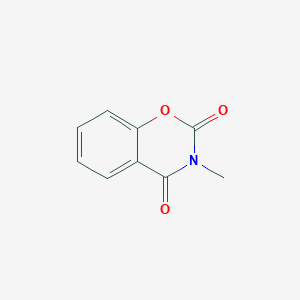
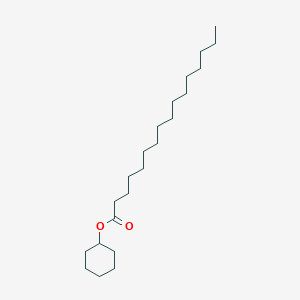
![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)
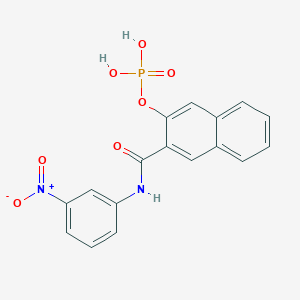

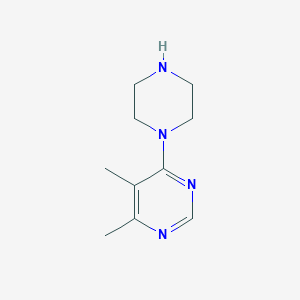
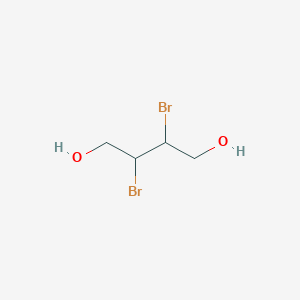
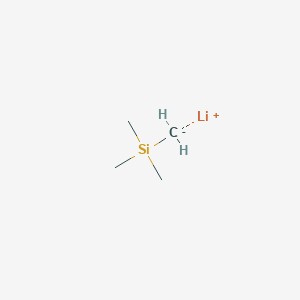
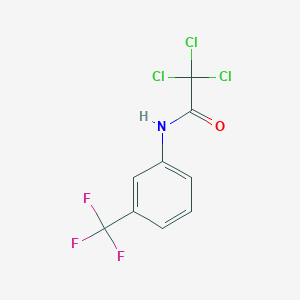
![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)
